molecular formula C12H7Br2NO B8319407 1,3-Dibromo-dibenzofuran-2-ylamine

1,3-Dibromo-dibenzofuran-2-ylamine

Cat. No.: B8319407
M. Wt: 341.00 g/mol
InChI Key: KLZDXKDRIGDQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-dibenzofuran-2-ylamine is a halogenated dibenzofuran derivative featuring a fused bicyclic aromatic system with bromine substituents at the 1- and 3-positions and an amine group at the 2-position. The dibenzofuran core consists of two benzene rings fused via an oxygen atom, creating a planar, electron-rich structure. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional group diversity, though synthetic routes and applications remain understudied in publicly available literature .

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

1,3-dibromodibenzofuran-2-amine

InChI

InChI=1S/C12H7Br2NO/c13-7-5-9-10(11(14)12(7)15)6-3-1-2-4-8(6)16-9/h1-5H,15H2

InChI Key

KLZDXKDRIGDQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-dibenzofuran-2-ylamine typically involves the bromination of dibenzofuran followed by the introduction of an amine group. One common method is the bromination of dibenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-dibenzofuran-2-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated dibenzofuran derivatives.

    Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.

    Reduction Reactions: Products include debrominated dibenzofuran derivatives.

Scientific Research Applications

1,3-Dibromo-dibenzofuran-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,3-dibromo-dibenzofuran-2-ylamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group in its structure allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of 1,3-dibromo-dibenzofuran-2-ylamine with key analogues is outlined below:

Compound Core Structure Substituents Functional Groups Key Properties/Applications
This compound Dibenzofuran 1-Br, 3-Br, 2-NH₂ Amine, Aromatic Br Potential pharmacophore; halogen-directed reactivity
5-Bromo-2,3-dihydro-benzofuran-3-ylamine Dihydrobenzofuran 5-Br, 3-NH₂ (saturated ring) Amine, Aliphatic Br Higher solubility (HCl salt form); synthetic intermediate
Tofenamic acid Diphenylamine 2-Cl, 3-CH₃, COOH Carboxylic acid NSAID; anti-inflammatory activity
2-(Benzofuran-2-yl)ethanamine Benzofuran 2-CH₂NH₂ Ethylamine Neurotransmitter analog; ligand design

Physicochemical Properties

  • Electron Density and Reactivity : The bromine atoms in this compound withdraw electron density, activating the aromatic ring for electrophilic substitution at positions ortho/para to Br. In contrast, the saturated dihydrobenzofuran analogue (5-bromo-2,3-dihydro-benzofuran-3-ylamine) exhibits reduced aromaticity, favoring nucleophilic reactions at the amine .
  • Solubility : The amine group in this compound may form salts (e.g., HCl), enhancing aqueous solubility, akin to the dihydrobenzofuran derivative . Tofenamic acid’s carboxylic acid group confers higher acidity (pKa ~3.5) compared to the basic amine (pKa ~9–10) in the target compound .

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